molecular formula C7H5FN2O3S B2737407 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride CAS No. 2137818-26-7

2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride

Cat. No.: B2737407
CAS No.: 2137818-26-7
M. Wt: 216.19
InChI Key: HOXGCGPCGUEMFZ-UHFFFAOYSA-N
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Description

2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride is a useful research compound. Its molecular formula is C7H5FN2O3S and its molecular weight is 216.19. The purity is usually 95%.
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Scientific Research Applications

  • Reagent Development for Synthesis : Jing Leng and Hua-Li Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which has potential as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material. This reagent is useful for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, which could have implications for similar compounds like 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride (Leng & Qin, 2018).

  • Fluorine Introduction in Organic Synthesis : Research by S. Bouvet et al. (2014) on 1-n-Butyl-3-methylimidazolium fluoride ([bmim][F]) demonstrated its efficiency as a fluorinated reagent for nucleophilic substitution, which could be relevant for the synthesis or modification of this compound. This study highlighted the eco-friendliness of the process, with no need for organic solvents (Bouvet et al., 2014).

  • Application in Carbonic Anhydrase Inhibition : A study by C. Supuran et al. (1998) explored benzolamide-like derivatives with strong inhibitory effects on carbonic anhydrase isozymes. This research, focusing on derivatives incorporating sulfonyl fluoride, could inform the potential use of this compound in similar applications (Supuran, Ilies & Scozzafava, 1998).

  • Sensor Development for Fluoride Ion Detection : Jiefei Wu et al. (2016) created 2,1,3-benzothiadiazole derivatives as colorimetric and fluorescent sensors for fluoride ions. This shows the potential for developing sensors using similar compounds like this compound (Wu et al., 2016).

  • Use in Proton Exchange Membranes for Fuel Cells : Research on sulfonated polybenzimidazole membranes by Qingfeng Li et al. (2010) showed their potential for high-temperature proton exchange membrane fuel cells. This research might provide insights into the applications of this compound in similar contexts (Li et al., 2010).

Properties

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXGCGPCGUEMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)F)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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